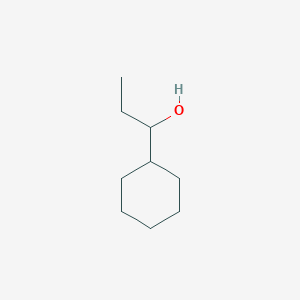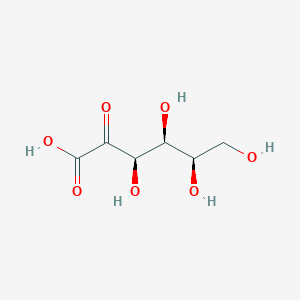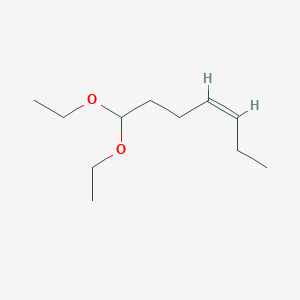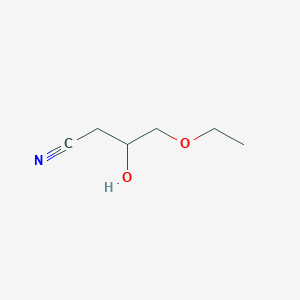![molecular formula C14H15BrClNO5 B103270 (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol CAS No. 17016-46-5](/img/structure/B103270.png)
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol” is a nucleic acid dye with a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H15BrClNO6 . The presence of bromine and chlorine atoms, along with multiple hydroxyl groups, suggests a complex structure with potential for interesting chemical properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 . More detailed physical and chemical properties, such as melting point or solubility, are not available in the current resources.Scientific Research Applications
Bacterial LacZ Gene Detection
This compound is commonly used as a chromogenic substrate for the β-galactosidase enzyme. In genetic engineering, it’s utilized to detect the presence of the LacZ gene in bacteria. When β-galactosidase is expressed, it cleaves the compound, resulting in an intense blue color. This is particularly useful in blue-white screening for recombinant colonies .
Histochemical Studies
In histochemistry, this compound helps in the visualization of β-galactosidase activity within tissues. It’s used to stain cells or tissue sections, where the enzyme’s activity is marked by a blue precipitate, allowing researchers to track gene expression patterns .
Bacteriology
In bacteriological research, it serves as an indicator for monitoring the fermentation of carbohydrates, which results in a pH change. This change can be detected visually due to the color change facilitated by the compound when β-galactosidase is active .
Molecular Cloning
During molecular cloning, this compound is used to differentiate between bacteria that have successfully incorporated foreign DNA. The blue color development indicates non-recombinant colonies, while white colonies signify successful DNA insertion .
Enzyme Activity Assays
It is also employed in enzyme assays to measure the activity of β-galactosidase. The intensity of the blue color produced is proportional to the enzyme activity, which can be quantified using spectrophotometry .
Gene Expression Analysis
This compound is instrumental in analyzing gene expression, especially in transgenic organisms. The blue coloration provides a visual confirmation of the expression of the inserted gene, which is often linked to the LacZ reporter gene .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.
Mode of Action
5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside acts as a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond of the compound to yield 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to form an intensely blue product .
Biochemical Pathways
The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase is part of the lac operon pathway . This pathway is crucial in bacterial colonies for the metabolism of lactose. The blue product formed from the cleavage of the compound is used in blue-white selection of recombinant bacterial colonies with the lac+ genotype .
Pharmacokinetics
Its solubility in dmf and methanol suggests that it may have good bioavailability
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase results in the formation of a blue product . This color change is visually detectable and is used in molecular biology techniques such as gene expression analysis and reporter gene analysis .
Action Environment
The action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of beta-galactosidase and thus the efficacy of the compound. The compound is typically stored at -20°C , suggesting that it may be stable under cold conditions
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-MFWXUWBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
CAS RN |
17016-46-5 |
Source


|
| Record name | beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



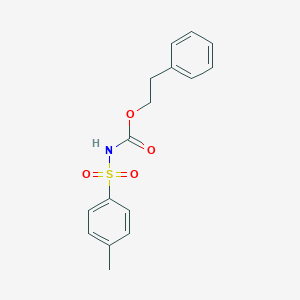
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)




